molecular formula C22H24ClN3O3 B4229357 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4229357
M. Wt: 413.9 g/mol
InChI Key: XHDMROWYTZNCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a piperidinyl-pyrrolidinedione core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolidinedione structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound shares similar structural features but differs in its core structure and functional groups.

    Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate: Another compound with similar substituents but different core chemistry.

    1-(4-Chlorophenyl)ethanol: A simpler compound with a chlorophenyl group but lacking the complex piperidinyl-pyrrolidinedione structure.

The uniqueness of 1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-29-19-8-4-16(5-9-19)24-17-10-12-25(13-11-17)20-14-21(27)26(22(20)28)18-6-2-15(23)3-7-18/h2-9,17,20,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMROWYTZNCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.